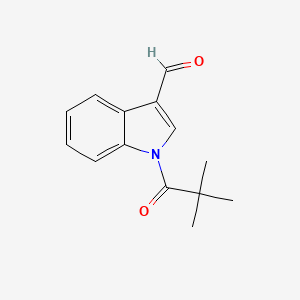
3-Isoxazolecarboxylicacid,5-methoxy-,methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isoxazolecarboxylicacid,5-methoxy-,methylester(9CI) is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxylicacid,5-methoxy-,methylester(9CI) typically involves the cyclization of appropriate precursors. One common method includes the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures, followed by cyclization with hydroxylamine hydrochloride . This method is advantageous due to its relatively mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of 3-Isoxazolecarboxylicacid,5-methoxy-,methylester(9CI) often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolecarboxylicacid,5-methoxy-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted isoxazole derivatives, which have various applications in medicinal chemistry and material science .
Scientific Research Applications
3-Isoxazolecarboxylicacid,5-methoxy-,methylester(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Medicine: This compound is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxylicacid,5-methoxy-,methylester(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound also modulates signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 5-methylisoxazole-3-carboxylate
- 5-Methylisoxazole-3-carboxylic acid
- Isoxazole derivatives with various substituents
Uniqueness
3-Isoxazolecarboxylicacid,5-methoxy-,methylester(9CI) is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
Molecular Formula |
C6H7NO4 |
|---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
methyl 5-methoxy-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C6H7NO4/c1-9-5-3-4(7-11-5)6(8)10-2/h3H,1-2H3 |
InChI Key |
LNCSQJPNNZUJEJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NO1)C(=O)OC |
Canonical SMILES |
COC1=CC(=NO1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Uracil,[5,6-3H]](/img/structure/B1641934.png)





![(1R,2R,6S,8R)-2,9,9-Trimethyl-4-prop-2-enyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B1641960.png)


